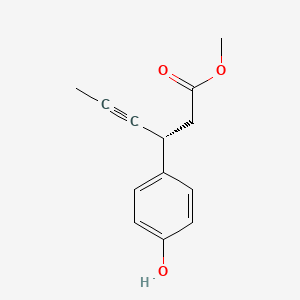
(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester, also known as (3S)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester, is a compound with significant potential in medicinal chemistry, particularly in the management of metabolic disorders such as type 2 diabetes. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- Structure : The compound features a hexynoic acid backbone substituted with a hydroxyphenyl group, contributing to its unique biological properties.
This compound has been identified as an agonist for G-protein coupled receptor 40 (GPR40), which plays a crucial role in insulin secretion and glucose metabolism. The activation of GPR40 enhances insulin sensitivity and secretion in response to glucose levels, making this compound a candidate for therapeutic use in managing type 2 diabetes.
Biological Activities
- Insulin Secretion : Studies indicate that this compound can stimulate insulin secretion from pancreatic beta cells, which is vital for maintaining glucose homeostasis.
- Anti-inflammatory Properties : It exhibits potential anti-inflammatory effects by inhibiting pathways involved in inflammation, such as the NF-κB signaling pathway. This could be beneficial in treating metabolic syndrome and related inflammatory conditions .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(4-Hydroxyphenyl)hex-4-ynoic acid | Lacks methyl ester; direct carboxylic acid | May have different solubility and reactivity profiles |
| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain; propionic acid derivative | Different metabolic pathways due to shorter alkyl chain |
| (R)-3-(4-hydroxyphenyl)butyric acid | Shorter carbon chain; butyric acid derivative | Potentially different biological effects due to chain length |
These comparisons highlight how variations in carbon chain length and functional groups can affect biological activity and therapeutic potential.
Case Studies
Several studies have investigated the biological activity of this compound:
- Insulin Sensitivity Enhancement : In vitro studies demonstrated that this compound enhances insulin secretion in response to glucose, suggesting its potential as an anti-diabetic agent.
- Anti-inflammatory Effects : Research conducted on LPS-stimulated RAW 264.7 cells showed that the compound significantly inhibited nitric oxide (NO) production and the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This indicates its role in modulating inflammatory responses .
属性
IUPAC Name |
methyl (3R)-3-(4-hydroxyphenyl)hex-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENPHURJTUUUSX-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)OC)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H](CC(=O)OC)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













